![molecular formula C33H21F3IrN3 B12310102 Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium](/img/structure/B12310102.png)
Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ir(p-F-ppy)3 typically involves the cyclometalation of iridium trichloride with 5-fluoro-2-(2-pyridinyl)phenyl ligands. The reaction is carried out under high temperature and pressure conditions, often in a Parr reactor. For example, iridium(III) chloride is reacted with 5-fluoro-2-(2-pyridinyl)phenyl in the presence of a suitable solvent such as dichloromethane, and the mixture is heated to around 205°C for 48 hours .
Industrial Production Methods
Industrial production of Ir(p-F-ppy)3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through techniques such as flash chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ir(p-F-ppy)3 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its photoredox catalytic properties.
Reduction: It can also be involved in reduction reactions, particularly in the presence of suitable reducing agents.
Substitution: The iridium center can undergo ligand substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving Ir(p-F-ppy)3 include oxidizing agents like peroxides, reducing agents such as hydrides, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, often involving light activation for photoredox processes .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, in photoredox catalysis, the compound can facilitate the formation of arylated products from α-amino acids .
Scientific Research Applications
Ir(p-F-ppy)3 has a wide range of scientific research applications:
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe for studying biological systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of Ir(p-F-ppy)3 primarily involves its role as a photocatalyst. Upon light activation, the compound undergoes intersystem crossing to a triplet excited state. This excited state can then participate in energy transfer or electron transfer processes, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
Tris(2-phenylpyridine)iridium (Ir(ppy)3): Similar in structure but without the fluorine substitution, used in OLEDs for blue light emission.
Tris(2-(4,6-difluorophenyl)pyridinato)iridium (Ir(dFppy)3): Contains additional fluorine atoms, offering different photophysical properties.
Tris(2-(2,4-difluorophenyl)pyridinato)iridium (Ir(dFppy)3): Another fluorinated derivative with high triplet state energy.
Uniqueness
Ir(p-F-ppy)3 is unique due to its specific fluorine substitution, which enhances its photophysical properties, making it highly efficient for photoredox catalysis and green light emission in OLEDs. The presence of the fluorine atom also influences the compound’s electronic properties, providing distinct advantages over non-fluorinated analogues .
Properties
Molecular Formula |
C33H21F3IrN3 |
|---|---|
Molecular Weight |
708.8 g/mol |
IUPAC Name |
2-(4-fluorobenzene-6-id-1-yl)pyridine;3-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C11H7FN.Ir/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-3,5-8H;2*1-4,6-8H;/q3*-1;+3 |
InChI Key |
UHLBPTPJACREEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC(=CN=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


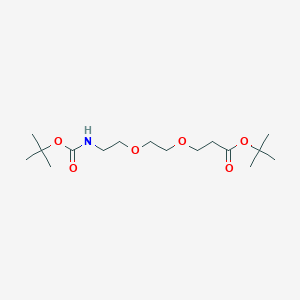



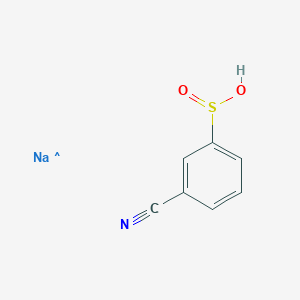
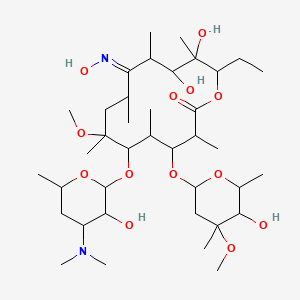
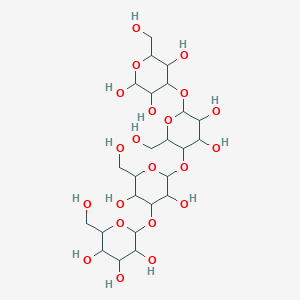
![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
![2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol](/img/structure/B12310067.png)
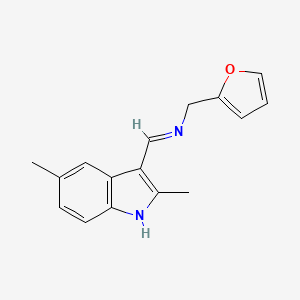

![2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12310088.png)
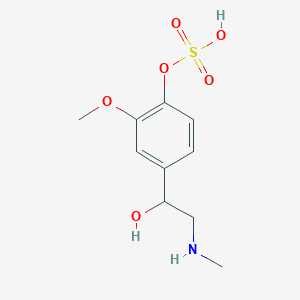
![5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12310107.png)
